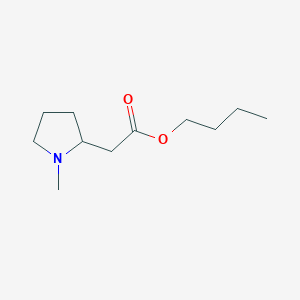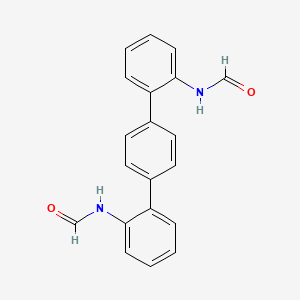
Butyl (1-methyl-2-pyrrolidinyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl (1-methyl-2-pyrrolidinyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a butyl group attached to an acetate moiety, which is further connected to a pyrrolidine ring substituted with a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyl (1-methyl-2-pyrrolidinyl)acetate typically involves the esterification of butyl alcohol with (1-methyl-2-pyrrolidinyl)acetic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or ethyl acetate .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps like distillation and crystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Butyl (1-methyl-2-pyrrolidinyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various derivatives depending on the nucleophile used.
科学的研究の応用
Butyl (1-methyl-2-pyrrolidinyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of Butyl (1-methyl-2-pyrrolidinyl)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active (1-methyl-2-pyrrolidinyl)acetic acid, which can then interact with enzymes or receptors in biological systems. The pyrrolidine ring may also play a role in binding to specific targets, influencing the compound’s overall activity.
類似化合物との比較
Similar Compounds
- Ethyl (1-methyl-2-pyrrolidinyl)acetate
- Methyl (1-methyl-2-pyrrolidinyl)acetate
- Propyl (1-methyl-2-pyrrolidinyl)acetate
Uniqueness
Butyl (1-methyl-2-pyrrolidinyl)acetate is unique due to its specific ester group, which influences its physical and chemical properties. The butyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications. Additionally, the presence of the pyrrolidine ring enhances its potential interactions with biological targets, distinguishing it from other similar compounds.
特性
CAS番号 |
196206-46-9 |
|---|---|
分子式 |
C11H21NO2 |
分子量 |
199.29 g/mol |
IUPAC名 |
butyl 2-(1-methylpyrrolidin-2-yl)acetate |
InChI |
InChI=1S/C11H21NO2/c1-3-4-8-14-11(13)9-10-6-5-7-12(10)2/h10H,3-9H2,1-2H3 |
InChIキー |
DDOKJYBDDYKGIL-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)CC1CCCN1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(2-bromophenyl)-4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11964931.png)
![methyl 4-[(E)-(2-{[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate](/img/structure/B11964935.png)
![4-[[(E)-[(3,4-dimethoxyphenyl)-[hexadecyl(methyl)amino]methylidene]amino]sulfamoyl]benzoic acid](/img/structure/B11964937.png)



![2-hydroxybenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B11964950.png)

![7-Hexyl-1,3-dimethyl-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione](/img/structure/B11964958.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11964960.png)

